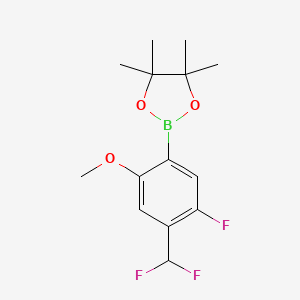
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, a fluorine atom, and a methoxy group attached to a phenyl ring, which is further connected to a dioxaborolane moiety. The presence of fluorine atoms in organic molecules often imparts unique properties, making them valuable in various applications, including pharmaceuticals and agrochemicals.
准备方法
The synthesis of 2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the introduction of the difluoromethyl group onto the phenyl ring. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the desired position on the aromatic ring. This process often employs metal-based catalysts to facilitate the reaction . The reaction conditions usually involve the use of solvents like chlorobenzene and the presence of ligands such as bis(diphenylphosphino)ferrocene (DPPF) .
化学反应分析
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
科学研究应用
2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
作用机制
The mechanism of action of 2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the difluoromethyl and dioxaborolane groups. The difluoromethyl group can act as a hydrogen-bond donor, enhancing the compound’s interactions with biological targets . The dioxaborolane moiety allows the compound to undergo cross-coupling reactions, facilitating the formation of new carbon-carbon bonds .
相似化合物的比较
Similar compounds to 2-(4-(Difluoromethyl)-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other difluoromethylated aromatic compounds and dioxaborolane derivatives. These compounds share similar reactivity patterns but may differ in their specific applications and properties . For example:
Difluoromethylated Aromatics: Compounds like difluoromethyl benzene derivatives exhibit similar reactivity in substitution and cross-coupling reactions.
Dioxaborolane Derivatives: Other dioxaborolane compounds can participate in Suzuki-Miyaura cross-coupling reactions, but their specific reactivity and applications may vary depending on the substituents attached to the aromatic ring.
属性
分子式 |
C14H18BF3O3 |
|---|---|
分子量 |
302.10 g/mol |
IUPAC 名称 |
2-[4-(difluoromethyl)-5-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O3/c1-13(2)14(3,4)21-15(20-13)9-7-10(16)8(12(17)18)6-11(9)19-5/h6-7,12H,1-5H3 |
InChI 键 |
KJKPJWBYFSNAGX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















